molecular formula C5H14N2O2S B13220978 N-ethyl-2-(methylamino)ethane-1-sulfonamide

N-ethyl-2-(methylamino)ethane-1-sulfonamide

Cat. No.: B13220978
M. Wt: 166.24 g/mol
InChI Key: ZSXXJRLWJLQWLQ-UHFFFAOYSA-N
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Description

N-ethyl-2-(methylamino)ethane-1-sulfonamide (CAS 1250712-45-8) is a high-purity aliphatic sulfonamide compound offered for research and development purposes. This chemical, with the molecular formula C5H14N2O2S and a molecular weight of 166.24 g/mol, is part of the sulfonamide class, a group known for its significant versatility in scientific applications . Sulfonamides are widely recognized as key intermediates and core structures in medicinal chemistry and chemical biology . Researchers value this compound for its potential as a synthetic building block in the development of novel molecules, including the construction of more complex chemical entities for screening and testing . The sulfonamide functional group is a fundamental moiety in numerous biologically active compounds and has been extensively studied for its role in creating substances with antimicrobial properties . Beyond antimicrobial applications, sulfonamide derivatives are also investigated for their utility in various fields, such as the development of fluorescent probes and advanced materials science, given their tunable electronic properties . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

N-ethyl-2-(methylamino)ethanesulfonamide

InChI

InChI=1S/C5H14N2O2S/c1-3-7-10(8,9)5-4-6-2/h6-7H,3-5H2,1-2H3

InChI Key

ZSXXJRLWJLQWLQ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CCNC

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants: 2-Aminothiazole and a suitable sulfonyl chloride (e.g., ethylsulfonyl chloride or other aromatic sulfonyl chlorides).
  • Solvent: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and facilitate the reaction.
  • Base: Triethylamine (TEA), diisopropylethylamine (DIEA), or N-methylmorpholine (NMM) are used to neutralize the HCl generated during sulfonylation.
  • Reaction Conditions: Typically conducted at room temperature (20-25°C) or slightly elevated temperatures (up to 50°C) for 1-24 hours, monitored via thin-layer chromatography (TLC).

Reaction:

$$
\text{2-Aminothiazole} + \text{Sulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{N-sulfonyl-2-aminothiazole}
$$

This step yields intermediates such as N-(thiazol-2-yl)benzenesulfonamide derivatives, which are well-characterized in the literature.

Alkylation of Sulfonamide Intermediates

The next step involves alkylating the sulfonamide nitrogen to introduce the ethyl and methylamino groups, forming the target compound.

Procedure:

  • Reagents: Alkylating agents such as ethyl halides (e.g., ethyl iodide or ethyl bromide) and methylamine derivatives.
  • Base: Strong bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) facilitate nucleophilic substitution.
  • Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN) are suitable due to their high polarity and ability to stabilize ions.
  • Reaction Conditions: Typically performed at low temperatures (−20°C to 0°C) to control reactivity, then gradually warmed to room temperature and stirred for several hours.

Example:

  • Alkylation of N-(thiazol-2-yl)benzenesulfonamide with ethyl halide in the presence of K₂CO₃ in DMF yields N-ethyl-2-(methylamino)ethane-1-sulfonamide .

Final Purification and Characterization

Post-reaction, the mixture is subjected to:

  • Extraction: Using organic solvents like ethyl acetate.
  • Purification: Recrystallization from ethanol or chromatography techniques.
  • Characterization: Confirmed via NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry to verify the structure and purity.

A recent study (as referenced in the search results) demonstrates the synthesis of related sulfonamide derivatives via sulfonylation and alkylation, emphasizing the importance of controlled reaction conditions for high yields and purity:

Step Reagents Solvent Temperature Duration Notes
Sulfonylation Sulfonyl chloride + 2-aminothiazole DCM/DMF 20-50°C 1-24 h Monitored via TLC
Alkylation Alkyl halide + sulfonamide intermediate DMF -20°C to 25°C 4-8 h Base: K₂CO₃ or NaH

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(methylamino)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-ethyl-2-(methylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Sulfonamide derivatives are known for their use in pharmaceuticals, particularly as antibiotics and diuretics.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-2-(methylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes References
N-Ethyl-2-(methylamino)ethane-1-sulfonamide C₈H₁₇N₂O₂S 171.20 Ethyl, methylamino, sulfonamide Likely moderate solubility due to polar sulfonamide and amino groups; potential enzyme inhibition
N-Methyl-2-(methylamino)ethane-1-sulfonamide C₇H₁₅N₂O₂S 157.23 Methyl, methylamino, sulfonamide Reduced steric bulk compared to ethyl analog; may enhance membrane permeability
N1-Ethyl-2-[(4-methylphenyl)sulfonyl]ethan-1-amine C₁₁H₁₇NO₂S 259.33 Ethyl, 4-methylphenyl sulfonyl Aromatic sulfonyl group increases hydrophobicity; possible CNS activity due to lipophilicity
N-Methyl-2-(methylsulfonyl)ethanamine C₄H₁₁NO₂S 137.20 Methyl, methylsulfonyl Sulfone group (vs. sulfonamide) reduces hydrogen-bonding capacity; lower polarity
Mesna (2-mercaptoethanesulfonate sodium) C₂H₅NaO₃S₂ 164.18 Sodium sulfonate, thiol Clinically used to detoxify acrylonitrile; lacks amino groups

Key Observations:

Structural Variations: Ethyl vs. Sulfonamide vs. Sulfone: Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity than sulfones (e.g., N-Methyl-2-(methylsulfonyl)ethanamine), which may enhance target affinity but reduce membrane permeability . Aromatic vs. Aliphatic Sulfonyl Groups: Compounds like N1-Ethyl-2-[(4-methylphenyl)sulfonyl]ethan-1-amine demonstrate how aromatic sulfonyl groups enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Implications: Enzyme Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase and dihydrofolate reductase. The ethyl and methylamino groups in the target compound may modulate selectivity for specific isoforms . Detoxification vs. Bioactivity: Mesna, a sulfonate, is used clinically for detoxification, whereas sulfonamide derivatives are more commonly associated with direct pharmacological activity .

Physicochemical Properties: Solubility: The target compound’s polar sulfonamide and amino groups suggest moderate aqueous solubility, whereas phenyl-sulfonyl derivatives (e.g., ) are more lipophilic. Stability: Sulfonamides generally exhibit greater hydrolytic stability compared to thiol-containing analogs like Mesna, which are prone to oxidation .

Biological Activity

N-ethyl-2-(methylamino)ethane-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its role in various biological applications. The sulfonamide moiety is characterized by the presence of a sulfur atom bonded to two oxygen atoms and a nitrogen atom, contributing to its reactivity and biological interactions.

Sulfonamides typically function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This action disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. In addition to antibacterial properties, recent studies indicate that this compound may also exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing organisms .
  • Carbonic Anhydrase Inhibition : Some derivatives show promising inhibition of carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in biological systems .

Antimicrobial Efficacy

A study demonstrated that this compound derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM against various pathogens, suggesting potential for clinical applications in treating resistant infections .

Case Studies

  • Study on MRSA : A clinical trial involving sulfonamide derivatives showed effective inhibition of MRSA with MIC values between 1–64 μg/ml, indicating a strong therapeutic potential against resistant strains .
  • Carbonic Anhydrase Inhibition : Research indicated that specific derivatives of this compound demonstrated selective inhibition of carbonic anhydrase isoforms, with selectivity indexes significantly higher than traditional inhibitors like acetazolamide .

Data Tables

CompoundActivity TypeMIC (μM)Reference
This compoundAntimicrobial (MRSA)1–64
Derivative ACA Inhibition0.29
Derivative BCA Inhibition2.34

Q & A

Q. Advanced

  • pH-dependent stability : Use buffered solutions (pH 1–10) to simulate gastrointestinal and systemic environments.
  • Temperature control : Accelerated degradation studies (40–60°C) assess shelf-life.
  • Analytical monitoring : LC-MS tracks degradation products over time.
  • Enzymatic exposure : Incubate with liver microsomes or esterases to evaluate metabolic pathways.
    Stability data inform formulation strategies for in vivo applications .

How can researchers validate the specificity of sulfonamide derivatives in enzyme inhibition assays?

Q. Advanced

  • Negative controls : Use enzyme-free assays or inactive analogs to confirm target-specific inhibition.
  • Competitive binding assays : Titrate with known inhibitors (e.g., COX-2 inhibitors in ) to assess competitive vs. non-competitive mechanisms.
  • CRISPR/Cas9 knockout models : Eliminate target enzyme expression in cell lines to verify on-target effects.
    Dose-response curves (IC50_{50}/EC50_{50}) and Schild regression analysis quantify specificity .

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